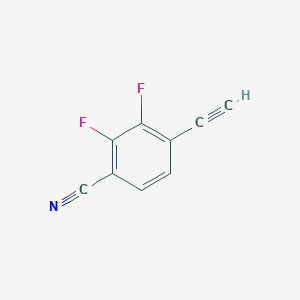

4-Ethynyl-2,3-difluorobenzonitrile

Description

Contextualization within Fluorinated Benzonitrile (B105546) Chemistry

Fluorinated benzonitriles are a class of organic compounds that have seen a surge in interest due to their enhanced physicochemical properties. The incorporation of fluorine atoms into the benzonitrile framework can significantly alter the molecule's electronic properties, metabolic stability, and membrane permeability. acs.orgmdpi.com This makes them highly sought-after intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, fluorinated benzonitriles are used as building blocks for creating complex molecules for applications in medicinal chemistry and materials science. mdpi.comossila.com The presence of the nitrile group provides a versatile handle for a variety of chemical transformations, including hydrolysis to carboxylic acids, reduction to amines, and reaction with Grignard reagents to form ketones. libretexts.orgyoutube.com

Unique Structural Features and their Academic Implications

The ethynyl (B1212043) group (–C≡CH) is a highly versatile functional group in organic synthesis. wikipedia.org Its carbon-carbon triple bond can participate in a wide array of chemical reactions, including cycloadditions, cross-coupling reactions, and nucleophilic additions. mdpi.com This allows for the construction of complex molecular skeletons and the introduction of diverse functionalities. The terminal hydrogen of the ethynyl group is also acidic, enabling its use in the formation of metal acetylides, which are powerful nucleophiles for carbon-carbon bond formation. The "clickable" nature of the ethynyl group, particularly in Huisgen cycloaddition reactions, has made it a valuable tool in bioconjugation and materials science. acs.org

The presence and position of fluorine atoms on an aromatic ring have a profound impact on the molecule's reactivity. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect deactivates the aromatic ring towards electrophilic substitution. mdpi.comlibretexts.org However, fluorine can also donate electron density through a resonance effect, which can influence the regioselectivity of reactions. acs.org The specific 2,3-difluoro substitution pattern in 4-Ethynyl-2,3-difluorobenzonitrile creates a unique electronic environment on the benzene (B151609) ring, influencing the reactivity of the other functional groups. The ortho-fluoro substitution, in particular, has been shown to affect the stability of products in certain C-CN bond activation reactions. proquest.com

The benzonitrile group (a benzene ring attached to a cyano group, -C≡N) is a versatile functional group with a rich reaction chemistry. nih.govatamanchemicals.com The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. libretexts.org This allows for the conversion of the nitrile group into a variety of other functional groups. For example, hydrolysis of nitriles under acidic or basic conditions yields carboxylic acids, while reduction with reagents like lithium aluminum hydride produces primary amines. libretexts.org Furthermore, the reaction of nitriles with Grignard reagents provides a route to ketones. youtube.com The nitrile group itself can also act as a directing group in electrophilic aromatic substitution reactions. mdpi.com

Overview of Current Research Landscape and Emerging Areas

Current research involving this compound and related compounds is focused on leveraging its unique reactivity for the synthesis of novel materials and biologically active molecules. The combination of the ethynyl group's "clickable" nature and the modulating effects of the difluoro substitution pattern makes this molecule an attractive building block for creating complex, functionalized aromatic systems. For example, related N-(3-ethynyl-2,4-difluorophenyl)sulfonamide derivatives have been identified as selective Raf inhibitors, showing potential in cancer therapy. nih.gov

While the individual reactivities of the ethynyl, difluorobenzyl, and nitrile functionalities are well-documented, a comprehensive understanding of the interplay between these groups within the specific framework of this compound is still an emerging area of study. Detailed mechanistic investigations into how the 2,3-difluoro substitution pattern influences the reactivity of the ethynyl and nitrile groups are needed. Furthermore, the exploration of this molecule's potential in areas such as organometallic chemistry, polymer science, and medicinal chemistry remains largely untapped. There is a clear opportunity for further research to fully elucidate the synthetic utility of this versatile compound.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H3F2N |

|---|---|

Molecular Weight |

163.12 g/mol |

IUPAC Name |

4-ethynyl-2,3-difluorobenzonitrile |

InChI |

InChI=1S/C9H3F2N/c1-2-6-3-4-7(5-12)9(11)8(6)10/h1,3-4H |

InChI Key |

INVJUMHUIROYSF-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=C(C(=C(C=C1)C#N)F)F |

Origin of Product |

United States |

Synthetic Methodologies for 4 Ethynyl 2,3 Difluorobenzonitrile and Its Advanced Precursors

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are a class of powerful synthetic tools for the formation of carbon-carbon bonds. acs.org For the synthesis of 4-ethynyl-2,3-difluorobenzonitrile, these methodologies offer a direct and versatile route to assemble the target molecule from readily available starting materials.

Sonogashira Coupling Reactions for Ethynyl (B1212043) Group Introduction

The Sonogashira cross-coupling reaction is a widely utilized method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. kaust.edu.sa This reaction is paramount for the direct introduction of the ethynyl group onto the 2,3-difluorobenzonitrile (B1214704) scaffold. The general reaction involves a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and an amine base. wikipedia.org

The efficiency of the Sonogashira coupling is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of palladium precursor, the presence or absence of a copper co-catalyst, the type of base, the solvent, and the reaction temperature.

Commonly used palladium catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. libretexts.org While the traditional Sonogashira protocol utilizes a copper(I) salt, such as CuI, as a co-catalyst, copper-free systems have been developed to avoid the formation of undesired alkyne homocoupling byproducts (Glaser coupling). researchgate.netacs.org The choice of base is also critical, with amines such as triethylamine or diisopropylamine frequently employed to neutralize the hydrogen halide formed during the reaction.

Recent advancements have focused on developing more robust and efficient catalyst systems. For instance, the combination of gold and palladium catalysts has demonstrated high selectivity and functional group tolerance, avoiding the need for copper co-catalysts. organic-chemistry.org Furthermore, heterogeneous catalysts, such as palladium nanoparticles supported on various materials, offer the advantages of easy recovery and reusability. nanochemres.orgmdpi.com

| Catalyst System | Co-catalyst | Base | Solvent | Key Advantages |

|---|---|---|---|---|

| Pd(PPh₃)₄ / PdCl₂(PPh₃)₂ | CuI | Triethylamine, Piperidine | THF, DMF | Classical, well-established conditions. |

| Pd(OAc)₂ / Ligand | None (Copper-free) | Cs₂CO₃, K₂CO₃ | Toluene, Dioxane | Avoids Glaser homocoupling. researchgate.net |

| PdCl₂(PPh₃)₂ / AuCl(PPh₃) | None | Triethylamine, Cs₂CO₃ | DMF, DMA | High selectivity and functional group tolerance. organic-chemistry.org |

| Pd/DNA@MWCNTs | None | Various | Ethanol/Water | Heterogeneous, reusable, green solvent. nanochemres.org |

The choice of ligand coordinated to the palladium center plays a crucial role in the outcome of the Sonogashira reaction. Ligands can influence the catalyst's stability, activity, and selectivity. libretexts.org Phosphine ligands, particularly triphenylphosphine (PPh₃), are commonly used. However, the development of more sophisticated ligands has led to significant improvements in reaction efficiency.

Bulky and electron-rich phosphine ligands can enhance the rate of the oxidative addition step, which is often the rate-limiting step in the catalytic cycle. wordpress.com This leads to higher catalyst turnover numbers and allows the reaction to proceed under milder conditions. N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands for palladium, offering high stability and catalytic activity. wikipedia.org The strong sigma-donating ability of NHCs can facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

| Ligand Type | Examples | Influence on Reaction |

|---|---|---|

| Triphenylphosphine | PPh₃ | Standard, widely used ligand. libretexts.org |

| Bulky, Electron-Rich Phosphines | XPhos, SPhos | Increases reaction rate, allows for lower catalyst loading. rsc.org |

| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | High catalyst stability and activity, effective for challenging substrates. wikipedia.org |

| Dendrimeric/Polymeric Ligands | Polymeric phosphine ligands | Facilitates catalyst recovery and reuse. wikipedia.org |

Traditionally, Sonogashira reactions have been carried out in organic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), or toluene. nih.gov However, due to environmental concerns and stringent regulations, there is a growing interest in developing greener and more sustainable protocols.

The use of "green" solvents, which are less toxic and derived from renewable resources, is a key aspect of this effort. nih.govdigitellinc.com Solvents such as N-hydroxyethylpyrrolidone (HEP) and 2-methyltetrahydrofuran (2-MeTHF) have been successfully employed in Sonogashira couplings, often leading to high yields and simplified product isolation. acs.orgacs.org Aqueous systems have also been explored, taking advantage of the high reactivity of some palladium catalysts in water. nanochemres.org The development of solvent-free or neat reaction conditions represents another important step towards more environmentally benign synthetic processes. kaust.edu.sa

Suzuki-Miyaura Coupling in Fluorinated Benzonitrile (B105546) Synthesis

The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. cardiff.ac.ukmdpi.com While not directly used to introduce the ethynyl group, it is a crucial methodology for the synthesis of advanced precursors to this compound, particularly for constructing the fluorinated benzonitrile core from simpler building blocks. For instance, a di- or tri-halogenated benzene (B151609) ring can be selectively functionalized using Suzuki-Miyaura coupling to introduce the cyano group or other functionalities prior to the final ethynylation step.

When working with polyhalogenated aromatic substrates, such as di- or tri-fluorinated halobenzenes, the regioselectivity of the Suzuki-Miyaura coupling becomes a critical consideration. rsc.org The site of the coupling is influenced by a combination of electronic and steric factors.

Generally, the oxidative addition of the palladium catalyst to the carbon-halogen bond is the rate-determining step and dictates the regioselectivity. nih.gov The reactivity of the carbon-halogen bond typically follows the order C-I > C-Br > C-Cl. researchgate.net In substrates with identical halogens, electronic effects play a dominant role. Electron-withdrawing groups, such as the nitrile group, can activate ortho and para positions towards oxidative addition. Conversely, electron-donating groups can direct the coupling to other positions. The choice of palladium catalyst and ligand can also significantly influence the regiochemical outcome, with bulky ligands often favoring coupling at the less sterically hindered position. nih.gov Careful selection of the reaction conditions and starting materials is therefore essential to achieve the desired regioselective functionalization of the fluorinated aromatic ring. semanticscholar.org

| Factor | Influence on Regioselectivity | Example |

|---|---|---|

| Nature of Halogen | Reactivity order: I > Br > Cl. researchgate.net | In a bromo-chloro-substituted benzene, coupling will preferentially occur at the C-Br bond. |

| Electronic Effects | Electron-withdrawing groups activate ortho/para positions. nih.gov | A nitrile group will favor coupling at the para-position if available. |

| Steric Hindrance | Coupling is often favored at the less sterically hindered position. | Bulky ligands on palladium can enhance selectivity for the less crowded halogen. nih.gov |

| Catalyst/Ligand System | Can override inherent substrate reactivity. rsc.org | Specific ligand designs can promote coupling at an otherwise disfavored position. |

Nucleophilic Aromatic Substitution (SNAr) Pathways to Fluoro-benzonitrile Scaffolds

Nucleophilic aromatic substitution (SNAr) is a fundamental class of reactions for the synthesis of substituted aromatic compounds, particularly those bearing electron-withdrawing groups. In the context of fluoro-benzonitriles, SNAr provides a powerful tool for introducing fluorine atoms onto the aromatic ring by displacing other leaving groups. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The presence of the electron-withdrawing nitrile (-CN) group is crucial, as it activates the aromatic ring towards nucleophilic attack, thereby facilitating the substitution reaction.

The construction of the specific 2,3-difluoro substitution pattern on the benzonitrile core via SNAr requires careful selection of starting materials and reaction conditions to direct the regioselectivity of the fluorine introduction. A common strategy involves the halogen exchange (Halex) reaction, where chloro- or bromo-substituents are displaced by fluoride (B91410) ions.

For instance, the synthesis of related difluorobenzonitrile isomers, such as 2,6-difluorobenzonitrile and 3,4-difluorobenzonitrile, has been successfully achieved by reacting the corresponding dichlorobenzonitrile precursors with an anhydrous alkali metal fluoride, like potassium fluoride (KF). google.comgoogle.com These reactions are typically performed at elevated temperatures in the absence of a solvent or in a high-boiling polar aprotic solvent. google.comgoogle.com To enhance the solubility and reactivity of the fluoride salt, a phase transfer catalyst is often employed. google.comgoogle.com

| Starting Material | Fluorinating Agent | Catalyst/Solvent | Temperature (°C) | Product | Reference |

| 2,6-Dichlorobenzonitrile | Anhydrous Metal Fluoride | Phase Transfer Catalyst | 160-300 | 2,6-Difluorobenzonitrile | google.com |

| 3,4-Dichlorobenzonitrile | Potassium Fluoride | Phase Transfer Catalyst / Polar Aprotic Solvent | High | 3,4-Difluorobenzonitrile | google.com |

| 2,4-Dichloro-5-fluorobenzonitrile | Alkali Metal Fluoride | Phase Transfer Catalyst / Dipolar Aprotic Solvent | 80-250 | 2,4,5-Trifluorobenzonitrile | google.com |

This table presents examples of SNAr conditions for the synthesis of various fluorinated benzonitriles, illustrating the general principles applicable to the construction of the difluorobenzonitrile core.

Achieving the 2,3-difluoro isomer requires a precursor with leaving groups at the 2- and 3-positions. The synthesis often starts from a pre-functionalized benzene ring where the desired substitution pattern is already established, followed by the SNAr fluorination step. The directing effects of existing substituents on the ring play a critical role in guiding the outcome of the substitution.

The efficiency of SNAr reactions is profoundly influenced by the nature of both the activating groups on the aromatic ring and the leaving group being displaced.

Activating Groups: The reaction is accelerated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. These groups stabilize the negative charge of the intermediate Meisenheimer complex through resonance. The nitrile (-CN) group in the benzonitrile scaffold is a potent activating group. Its presence makes the aromatic ring electron-deficient and thus more susceptible to attack by nucleophiles like the fluoride ion.

Leaving Groups: A distinctive feature of SNAr reactions is the leaving group ability, which often follows the order F > Cl > Br > I. This is the reverse of the trend seen in SN1 and SN2 reactions and is known as the "element effect." The rate-determining step in SNAr is typically the initial attack of the nucleophile to form the Meisenheimer complex, not the subsequent departure of the leaving group. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and accelerating the initial nucleophilic attack. Therefore, in the synthesis of polyfluorinated aromatics, a fluorine atom is a poor leaving group if another potential leaving group like chlorine is present. This principle is exploited in Halex reactions, where chlorides are selectively replaced by fluorides to build the desired fluoro-aromatic core.

Alternative and Emerging Synthetic Routes

Beyond traditional SNAr and palladium-catalyzed cross-coupling reactions, several alternative and emerging methodologies offer promising pathways for the synthesis of this compound and its precursors. These routes often provide advantages in terms of milder reaction conditions, avoidance of toxic transition metals, and novel reactivity patterns.

The introduction of the ethynyl group onto the 4-position of the 2,3-difluorobenzonitrile core is conventionally achieved via Sonogashira coupling, which requires a palladium catalyst. organic-chemistry.org However, concerns over trace metal contamination in final products, particularly for pharmaceutical applications, have spurred the development of transition-metal-free alternatives. nih.gov

One prominent strategy involves the generation of highly reactive aryne intermediates from aryl halides. nih.govnih.gov In this approach, a 4-halo-2,3-difluorobenzonitrile precursor can be treated with a strong, non-nucleophilic base, such as lithium tetramethylpiperidide (TMPLi) or a metal alkoxide at elevated temperatures, to generate the corresponding aryne. nih.govnih.gov This intermediate is then trapped in situ by a suitable alkyne nucleophile, such as a lithium or sodium acetylide, to form the desired C(sp²)-C(sp) bond. This method has shown tolerance for various functional groups, including fluoro and cyano moieties. nih.govnih.gov

| Base | Solvent | Temperature | Features | Reference |

| TMPLi | Pentane/THF | 25 °C | Room temperature conditions | nih.govnih.gov |

| Metal Alkoxide | Dioxane | Elevated | Higher temperature required | nih.govnih.gov |

This table outlines conditions for transition-metal-free alkynylation of aryl chlorides via benzyne intermediates.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all starting materials, offer a highly efficient approach to molecular complexity. rsc.org The this compound motif, with its reactive alkyne and activated aromatic system, is a potential candidate for inclusion in such reactions.

While specific MCRs involving this exact molecule are not extensively documented, analogous reactions with aryl alkynes are common. For example, MCRs involving arynes (which could be generated from a 4-ethynyl-2,3-difluoro-5-halobenzonitrile precursor), nucleophiles, and electrophiles like carbon dioxide or aldehydes can lead to a diverse array of complex, multi-substituted aromatic compounds. researchgate.netmdpi.com The electron-deficient nature of the difluorinated ring and the nucleophilic/electrophilic character of the alkyne functionality could be exploited to design novel MCRs, allowing for the rapid construction of complex molecular architectures from simple precursors in a single pot. mdpi.com

Modern synthetic chemistry has increasingly turned to photochemical and electrochemical methods as sustainable and powerful tools for bond formation.

Photochemical Synthesis: Visible-light photoredox catalysis has emerged as a mild and effective way to generate radical intermediates for C-C bond formation. Photoinduced inverse Sonogashira coupling reactions provide a transition-metal-free pathway for the direct alkynylation of C(sp²)-H bonds using an iodoalkyne, which can be activated by visible light. nih.gov Another approach involves the photochemical generation of acyl radicals from aldehydes, which can then be trapped by sulfone-based alkynes to form ynones. acs.org These principles could be adapted to functionalize the 2,3-difluorobenzonitrile core or to construct the ethynyl side chain under mild, light-driven conditions.

Electrochemical Synthesis: Electrochemistry offers an alternative to chemical reagents for driving redox reactions. Ni-catalyzed electrochemical arylation has been explored for forming C-C bonds, including the homo-coupling of aryl halides. nsf.gov Such methods could potentially be adapted for cross-coupling reactions to introduce the ethynyl group. Furthermore, electrochemical methods have been developed for the direct synthesis of benzonitriles from benzoic acids, providing a potential green route to the precursor scaffold. rsc.org Electrochemical protocols are attractive for their mild conditions, high functional group tolerance, and avoidance of stoichiometric chemical oxidants or reductants. nsf.gov

Advanced Spectroscopic and Structural Elucidation of 4 Ethynyl 2,3 Difluorobenzonitrile and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of organic compounds, offering a wealth of information regarding the connectivity and chemical environment of magnetically active nuclei. For fluorinated aromatic compounds like 4-ethynyl-2,3-difluorobenzonitrile, a combination of proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR spectroscopy is essential for a comprehensive structural elucidation.

Proton (¹H) NMR for Structural Confirmation and Purity Assessment

Proton NMR spectroscopy provides crucial information about the number, type, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum is expected to be relatively simple, yet highly informative. The key signals would correspond to the ethynyl (B1212043) proton and the aromatic protons.

The ethynyl proton (–C≡C–H) typically resonates in a distinct region of the spectrum, usually between 2.0 and 3.5 ppm. The exact chemical shift is influenced by the electronic effects of the difluorobenzonitrile ring. The aromatic region of the spectrum would display signals for the two protons on the benzene (B151609) ring. Their chemical shifts and coupling patterns are dictated by the substitution pattern. For a 1,2,3,4-tetrasubstituted benzene ring, complex splitting patterns (multiplets) are often observed due to proton-proton and proton-fluorine couplings.

For instance, in the related compound, 4-fluorobenzonitrile, the aromatic protons appear as multiplets around 7.187 ppm and 7.683 ppm. The purity of the sample can also be assessed by the absence of extraneous peaks in the ¹H NMR spectrum.

A representative, though not specific to the title compound, ¹H NMR data for a substituted ethynylbenzene derivative is presented below:

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.58-7.64 | m | - |

| Aromatic-H | 7.46 | d | 8.0 |

| Aromatic-H | 7.21 | d | 8.0 |

| -CH2- | 2.67 | q | 7.5 |

| -CH3 | 1.25 | t | 7.5 |

| Table based on data for a substituted ethynylbenzene derivative. |

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. Each unique carbon atom in the molecule gives rise to a distinct signal, and the chemical shifts are highly sensitive to the local electronic environment.

For this compound, the ¹³C NMR spectrum would exhibit signals for the two ethynyl carbons, the six aromatic carbons (four of which are directly bonded to substituents), and the nitrile carbon. The carbons directly attached to the fluorine atoms will show characteristic splitting patterns due to carbon-fluorine coupling (¹JCF, ²JCF, etc.), which is invaluable for assigning the signals to the correct carbon atoms. The nitrile carbon (–C≡N) typically appears in the downfield region of the spectrum, around 110-120 ppm. The ethynyl carbons (–C≡C–) resonate in the range of 65-90 ppm.

A general representation of ¹³C NMR data for a related substituted ethynylbenzene is shown below.

| Carbon Type | Chemical Shift (δ, ppm) |

| Aromatic C-Substituted | 145.7 |

| Aromatic C-H | 132.0, 131.8, 128.5, 128.1 |

| Aromatic C-Substituted | 119.4, 111.2 |

| Ethynyl C | 94.1, 87.2 |

| Aliphatic C | 28.9, 15.3 |

| Table based on data for a substituted ethynylbenzene derivative. |

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Characterization

Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is a particularly powerful tool for characterizing this compound. The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, resulting in high sensitivity. The chemical shifts in ¹⁹F NMR are spread over a much wider range than in ¹H NMR, making it highly sensitive to subtle changes in the electronic environment.

The ¹⁹F NMR spectrum of this compound would show two distinct signals

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Raman Spectroscopy for Molecular Vibrational Modes

The key vibrational modes anticipated for this compound include:

C≡N Stretching: The nitrile group (C≡N) typically exhibits a strong, sharp band in the Raman spectrum. For benzonitrile (B105546) and its derivatives, this stretching vibration is consistently observed in the region of 2220-2240 cm⁻¹. nih.govnih.gov

C≡C Stretching: The ethynyl group's carbon-carbon triple bond (C≡C) stretch gives rise to a characteristic band. In ethynyl-substituted aromatic compounds, this vibration is typically found in the 2100-2150 cm⁻¹ range. Its intensity can vary depending on the symmetry of the molecule and its electronic coupling with the aromatic ring.

Aromatic Ring Vibrations: The benzene ring has several characteristic vibrational modes, including C-C stretching, C-H in-plane bending, and ring breathing modes, which appear in the 1000-1600 cm⁻¹ region. The substitution pattern with fluorine atoms and ethynyl group influences the exact frequencies and intensities of these modes.

C-F Vibrations: The carbon-fluorine (C-F) stretching and bending vibrations are also expected. C-F stretching modes in fluorinated benzenes typically occur in the 1100-1300 cm⁻¹ range.

The following table summarizes the expected Raman active vibrational modes and their approximate frequencies for this compound based on data from analogous structures.

| Vibrational Mode | Functional Group | Approximate Frequency (cm⁻¹) |

| Nitrile Stretch | C≡N | 2220 - 2240 |

| Alkyne Stretch | C≡C | 2100 - 2150 |

| Aromatic C=C Stretch | Benzene Ring | 1500 - 1620 |

| Aromatic Ring Breathing | Benzene Ring | ~1000 |

| Carbon-Fluorine Stretch | C-F | 1100 - 1300 |

| Aromatic C-H In-Plane Bend | C-H | 1000 - 1100 |

| Ethynyl C-H Stretch | ≡C-H | ~3300 |

This interactive table is based on expected values from related compounds.

Correlation of Experimental Vibrational Spectra with Theoretical Predictions

To accurately assign the observed vibrational modes in the experimental Raman and infrared spectra, researchers often correlate them with theoretical predictions from quantum chemical calculations. researchgate.net Density Functional Theory (DFT) is a commonly employed method for this purpose, providing a robust framework for calculating vibrational frequencies and intensities. mdpi.com

The process involves:

Computational Modeling: The molecule's geometry is optimized at a selected level of theory (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)).

Frequency Calculation: Vibrational frequencies are calculated for the optimized structure. These calculated frequencies are typically harmonic and may be scaled by an empirical factor to better match the anharmonicity of experimental vibrations.

Spectral Comparison: The calculated spectrum is compared with the experimental one. The excellent agreement often found between theoretical and experimental frequencies allows for the confident assignment of each band to a specific molecular motion. mdpi.comunibo.it

For complex molecules like this compound, this correlation is invaluable. It helps to distinguish between nearby frequencies, such as the various aromatic ring modes, and to understand how vibrations from different functional groups might couple. nih.gov Discrepancies between experimental and theoretical spectra can also be informative, often pointing to the influence of intermolecular interactions in the solid state or liquid phase, which are not typically accounted for in gas-phase theoretical calculations. mdpi.com Studies on similar molecules like fluorinated ethylenes and thioether cyanobiphenyl dimers have demonstrated that while theoretical frequencies reproduce experimental values well, intensity patterns can differ due to these intermolecular effects. researchgate.netmdpi.com

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an essential analytical tool for the unambiguous determination of a compound's molecular formula. Unlike low-resolution mass spectrometry, which measures mass-to-charge ratios to the nearest whole number, HRMS measures masses with very high accuracy (typically to four or more decimal places). libretexts.org

This precision is possible because the exact mass of an atom is not an integer. libretexts.org For instance:

¹²C = 12.0000 amu (by definition)

¹H = 1.00783 amu

¹⁴N = 14.0031 amu

¹⁹F = 18.9984 amu

For this compound, the molecular formula is C₉H₃F₂N. Its calculated monoisotopic (exact) mass can be precisely determined. This allows it to be distinguished from other compounds that might have the same nominal mass but a different elemental composition. HRMS is particularly crucial in organofluorine chemistry for confirming the number of fluorine atoms in a molecule. numberanalytics.comtandfonline.com

The table below illustrates how HRMS can differentiate this compound from other potential molecules with the same nominal mass of 159 amu.

| Compound | Molecular Formula | Nominal Mass (amu) | Exact Mass (amu) |

| This compound | C₉H₃F₂N | 159 | 159.0237 |

| An isomeric fluorinated compound | C₈H₅F₃ | 158 | 158.0343 |

| A hypothetical nitrogenated compound | C₁₀H₅N₂ | 153 | 153.0453 |

| An oxygen-containing compound | C₁₀H₉O₂ | 161 | 161.0603 |

This interactive table demonstrates the principle of exact mass in HRMS.

By measuring the mass to several decimal places, HRMS provides definitive evidence for the elemental composition of this compound, confirming the presence of two fluorine atoms and one nitrogen atom. libretexts.orgnumberanalytics.com

X-ray Crystallography for Solid-State Structural Analysis

Elucidation of Molecular Conformation and Stereochemistry

Analysis of crystal structures of similar compounds, such as 3-ethynyl-benzoic acid and derivatives of difluorobenzonitrile, allows for a confident prediction of the conformation of this compound. nih.govnih.gov

Planarity: The 2,3-difluorobenzonitrile (B1214704) ring is expected to be essentially planar.

Substituent Geometry: The ethynyl group (–C≡CH) is linear, and the nitrile group (–C≡N) is also linear. These substituents would lie in the same plane as the aromatic ring.

Bond Parameters: The bond lengths and angles would be consistent with standard values for sp² and sp hybridized carbon atoms, C-F bonds, and the nitrile group. For example, in 3-ethynyl-benzoic acid, the carboxylic acid group is nearly coplanar with the benzene ring, with a very small dihedral angle. nih.gov A similar planarity is expected for the substituents in this compound.

The following table presents expected bond parameters based on data from analogous crystal structures.

| Bond/Angle | Atoms Involved | Expected Value | Reference Analogue(s) |

| Bond Length | C-C (aromatic) | ~1.39 Å | 3-ethynyl-benzoic acid nih.gov |

| Bond Length | C-F | ~1.35 Å | 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile nih.gov |

| Bond Length | C≡N | ~1.14 Å | Benzonitrile derivatives nih.gov |

| Bond Length | C≡C | ~1.20 Å | Ethynyl-substituted compounds nih.gov |

| Bond Angle | C-C-C (in ring) | ~120° | 3-ethynyl-benzoic acid nih.gov |

| Bond Angle | Ring C-C≡C | ~178-180° | Ethynyl-substituted compounds nih.gov |

This interactive table is populated with data from related crystal structures.

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing of this compound would be governed by a combination of weak intermolecular interactions involving its distinct functional groups. The presence of fluorine atoms, a nitrile group, and an ethynyl group creates opportunities for several types of non-covalent bonds that direct the supramolecular assembly.

Hydrogen Bonding: The terminal hydrogen of the ethynyl group can act as a weak hydrogen bond donor, potentially forming C–H···N interactions with the nitrogen atom of the nitrile group on an adjacent molecule. nih.gov The aromatic C-H groups could also form weak C–H···F or C–H···π interactions.

π–π Stacking: The electron-deficient nature of the difluorinated benzene ring, enhanced by the electron-withdrawing nitrile group, makes it a prime candidate for π–π stacking interactions. These interactions, particularly with electron-rich aromatic systems in co-crystals, can be a dominant packing force. nih.gov Phenyl-perfluorophenyl interactions are a well-documented example of this strong stacking. nih.gov

Dipole-Dipole Interactions: The strong dipole moment of the nitrile group will contribute significantly to the crystal packing through dipole-dipole alignment.

Studies on fluorinated 1,3,5-tris(phenylethynyl)benzenes show that intermolecular phenyl-perfluorophenyl interactions are a dominating factor in their co-crystal structures. nih.gov Similarly, analysis of fluorinated tosylates reveals that C-H···O and C-H···F weak hydrogen bonds are key to stabilizing the crystal structures. researchgate.net

Studies on Polymorphism and Co-crystallization

Polymorphism is the ability of a compound to exist in more than one crystal structure, while co-crystallization involves forming a single crystalline material from two or more different components. Both phenomena are highly relevant for functional materials like this compound.

Polymorphism: The substitution of hydrogen with fluorine has been shown to affect the polymorphic behavior of aromatic compounds. princeton.edu For example, fluorination of contorted hexabenzocoronene alters the energy barrier for transformation between its two polymorphic forms. princeton.edu The combination of a rigid core, strong directional interactions (like C–H···N), and weaker, less-directional forces (like F···F contacts) in this compound suggests that multiple packing arrangements with similar energies could exist, making polymorphism likely. researchgate.netyoutube.com

Co-crystallization: The molecule is an excellent candidate for co-crystallization. rsc.org Its electron-deficient aromatic ring could form stable co-crystals with electron-rich aromatic compounds through strong π-π stacking. nih.gov The nitrile group provides a potent hydrogen bond acceptor site, enabling co-crystal formation with hydrogen bond donors. The study of co-crystals of fluorinated and non-fluorinated 1,3,5-tris(phenylethynyl)benzenes demonstrated that these designed interactions can lead to co-crystals with significantly higher melting points than the pure components, indicating strong stabilizing interactions. nih.gov

Computational Chemistry and Theoretical Studies on 4 Ethynyl 2,3 Difluorobenzonitrile

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing a means to investigate the electronic structure and properties of molecules with a high degree of accuracy.

Density Functional Theory (DFT) is a widely used computational method that can determine the ground-state electronic structure of a molecule. Through DFT calculations, the optimized geometry of 4-Ethynyl-2,3-difluorobenzonitrile, corresponding to its most stable three-dimensional arrangement, can be established. This optimized structure is the foundation for further property calculations. For similar molecules, DFT has been shown to provide reliable information on molecular structures and their interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally suggests a more reactive molecule. For related difluorobenzonitrile derivatives, these frontier orbitals play a significant role in their electronic behavior.

While specific values for this compound are not published, a hypothetical table of calculated HOMO and LUMO energies is presented below to illustrate the expected data from such a study.

Table 1: Hypothetical DFT Calculated Electronic Properties of this compound

| Parameter | Hypothetical Value (eV) |

|---|---|

| HOMO Energy | -7.50 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap | 6.30 |

From the calculated HOMO and LUMO energies, several chemical reactivity descriptors can be derived. These descriptors provide quantitative measures of a molecule's reactivity. Key descriptors include:

Electrophilicity Index (ω): This index measures the ability of a molecule to accept electrons. A higher value indicates a stronger electrophile.

Chemical Hardness (η): Chemical hardness is a measure of a molecule's resistance to changes in its electron distribution. It is calculated from the HOMO-LUMO gap. A larger gap corresponds to a harder molecule.

Chemical Potential (μ): The chemical potential describes the escaping tendency of electrons from a stable system.

These descriptors are invaluable for predicting how this compound might interact with other chemical species.

Table 2: Hypothetical Chemical Reactivity Descriptors for this compound

| Descriptor | Formula | Hypothetical Value |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.35 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 3.15 eV |

| Chemical Softness (S) | 1/(2η) | 0.159 eV-1 |

| Electrophilicity Index (ω) | μ2/(2η) | 2.99 eV |

| Chemical Potential (μ) | (EHOMO + ELUMO)/2 | -4.35 eV |

The Molecular Electrostatic Potential (MEP) is a visual tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In a hypothetical MEP map of this compound, the electronegative fluorine and nitrogen atoms would likely be surrounded by regions of negative potential (typically colored red or yellow), indicating sites susceptible to electrophilic attack. Conversely, the hydrogen atom of the ethynyl (B1212043) group would likely exhibit a positive potential (blue), marking it as a potential site for nucleophilic attack. This analysis is crucial for predicting non-covalent interactions and reactive sites.

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate electronic properties. These methods could be employed to further refine the understanding of the electronic structure of this compound, offering a benchmark for comparison with DFT results.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Spectroscopic Property Prediction

Computational methods are also instrumental in predicting the spectroscopic signatures of molecules. For instance, theoretical calculations can simulate the infrared (IR) and Raman spectra of this compound. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This predicted spectrum can then be compared with experimental data to aid in the assignment of vibrational modes and to confirm the molecular structure. Studies on similar molecules like 2,3-difluorobenzonitrile (B1214704) have shown excellent agreement between theoretically computed and experimentally measured spectroscopic data.

Simulation of Vibrational Spectra (IR, Raman)

While specific experimental and fully simulated vibrational spectra for this compound are not widely published, theoretical calculations on analogous molecules provide a strong basis for prediction. For instance, computational studies on related fluorinated benzonitriles are often performed using Density Functional Theory (DFT) with basis sets such as B3LYP/6-311++G(d,p). These calculations yield theoretical vibrational frequencies that, after scaling to correct for anharmonicity, correspond well with experimental data.

For this compound, characteristic vibrational modes can be predicted. The nitrile (C≡N) stretching frequency is expected in the 2230-2240 cm⁻¹ region. The ethynyl (C≡C) stretching vibration would likely appear around 2100-2150 cm⁻¹. The C-F stretching modes are anticipated in the 1100-1300 cm⁻¹ range. Aromatic C-H and C-C stretching and bending vibrations would also be present. A comprehensive theoretical analysis would involve the assignment of each calculated vibrational mode to a specific atomic motion in the molecule, providing a complete vibrational signature.

A study on the related compound 4-amino-3,5-difluorobenzonitrile (B171853) provides insight into the vibrational characteristics that can be expected. nih.govresearchgate.net In this case, N-H···N, N-H···F, and C-H···F hydrogen bonds and π-stacking interactions define the crystal packing, influencing the vibrational modes. nih.govresearchgate.net

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Nitrile (C≡N) | Stretching | 2230 - 2240 |

| Ethynyl (C≡C) | Stretching | 2100 - 2150 |

| C-F | Stretching | 1100 - 1300 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C-C | Stretching | 1400 - 1600 |

Computational Prediction of NMR Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a valuable tool for structure verification. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the calculation of ¹H and ¹³C chemical shifts.

For this compound, the electronegative fluorine atoms and the nitrile group are expected to significantly influence the chemical shifts of the aromatic ring protons and carbons. The fluorine atoms at positions 2 and 3 would cause a downfield shift for the adjacent carbons and protons. The ethynyl proton would have a characteristic shift, typically in the range of 3-4 ppm.

Recent advancements in machine learning, utilizing graph neural networks on large spectral databases, have enabled the rapid and accurate prediction of NMR chemical shifts with quantified uncertainty, which could be applied to novel molecules like this compound. d-nb.info

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Atoms in this compound

| Atom | Predicted Chemical Shift Range (ppm) |

| Ethynyl ¹H | 3.0 - 4.0 |

| Aromatic ¹H | 7.0 - 8.0 |

| Nitrile ¹³C | 115 - 125 |

| Ethynyl ¹³C (C≡CH) | 75 - 85 |

| Ethynyl ¹³C (C≡CH) | 80 - 90 |

| Aromatic ¹³C (C-F) | 150 - 165 (with C-F coupling) |

| Aromatic ¹³C (C-CN) | 105 - 115 |

| Aromatic ¹³C (C-H) | 120 - 140 |

Calculation of Non-linear Optical (NLO) Properties

Molecules with donor and acceptor groups attached to a π-conjugated system can exhibit significant non-linear optical (NLO) properties. In this compound, the electron-withdrawing nitrile and fluorine groups, combined with the π-system of the benzene (B151609) ring and ethynyl group, create a push-pull system that could lead to a notable NLO response.

Computational methods, such as DFT and time-dependent DFT (TD-DFT), are employed to calculate the first-order hyperpolarizability (β), a measure of the second-order NLO response. researchgate.net Studies on similar organic materials have shown that such molecular designs can lead to large nonlinear absorption and refractive indices. researchgate.net The calculation of properties like the dipole moment (μ), polarizability (α), and hyperpolarizability (β) allows for the theoretical screening of potential NLO materials. rsc.org

Mechanistic Studies through Computational Modeling

Exploration of Reaction Pathways and Transition States

Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the exploration of reaction pathways and the identification of transition states. For reactions involving this compound, such as cycloadditions or nucleophilic aromatic substitutions, DFT calculations can provide detailed mechanistic insights. By locating the transition state structures and calculating the associated activation energies, the feasibility of different reaction pathways can be assessed.

Investigation of Catalytic Cycles and Intermediates

Many synthetic routes to and from this compound would likely involve transition metal catalysis. Computational modeling can be used to investigate the intricate steps of a catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. By modeling the intermediates and transition states, the rate-determining step can be identified, and the role of ligands and solvents can be understood. This knowledge is crucial for optimizing reaction conditions and designing more efficient catalysts.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules and their interactions in a condensed phase. For this compound, MD simulations can be used to explore its conformational flexibility, although the molecule is largely planar and rigid.

More significantly, MD simulations can reveal the nature of intermolecular interactions, such as π-π stacking and dipole-dipole forces, which govern the packing in the solid state and behavior in solution. Understanding these interactions is key to predicting the bulk properties of materials derived from this compound. For instance, MD simulations of similar molecules have been used to understand their binding with biological targets. nih.gov

Reactivity Profiles and Transformational Chemistry of 4 Ethynyl 2,3 Difluorobenzonitrile

Reactions at the Ethynyl (B1212043) Moiety

The terminal ethynyl group is a highly versatile functional handle, amenable to a variety of addition and coupling reactions. Its reactivity allows for the construction of complex molecular scaffolds, polymers, and functional materials.

The terminal alkyne of 4-Ethynyl-2,3-difluorobenzonitrile is an ideal substrate for "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is known for its high efficiency, mild reaction conditions, and exceptional regioselectivity, exclusively yielding 1,4-disubstituted 1,2,3-triazole products. The reaction involves the coupling of the terminal alkyne with an organic azide in the presence of a copper(I) catalyst, which can be generated in situ from copper(II) salts with a reducing agent like sodium ascorbate. This transformation is robust and tolerant of a wide range of functional groups, making it a powerful tool for creating complex molecules.

In a typical CuAAC reaction, this compound would be reacted with a chosen organic azide (R-N₃) to produce the corresponding 4-(1-(R)-1H-1,2,3-triazol-4-yl)-2,3-difluorobenzonitrile. The resulting triazole ring is chemically stable and acts as a rigid linker, finding applications in medicinal chemistry and materials science.

Beyond CuAAC, the ethynyl group can participate in other cycloaddition reactions. The uncatalyzed Huisgen 1,3-dipolar cycloaddition with azides is also possible, though it often requires higher temperatures and may result in a mixture of regioisomers. Additionally, the electron-deficient nature of the alkyne, enhanced by the fluorinated ring, could make it a suitable dienophile in Diels-Alder reactions with electron-rich dienes under appropriate conditions.

| Reaction Type | Reactant | Catalyst/Conditions | Product |

| CuAAC Click Chemistry | Benzyl Azide | Cu(I) catalyst (e.g., CuSO₄/NaAsc), aq. solvent, RT | 4-(1-Benzyl-1H-1,2,3-triazol-4-yl)-2,3-difluorobenzonitrile |

| CuAAC Click Chemistry | Phenyl Azide | Cu(I) catalyst, various solvents, RT | 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)-2,3-difluorobenzonitrile |

| Huisgen Cycloaddition | Alkyl Azide | Thermal (heat) | Mixture of 1,4- and 1,5-disubstituted triazoles |

Hydrofunctionalization reactions involve the addition of an H-X molecule across the carbon-carbon triple bond of the ethynyl group. These reactions are fundamental for converting alkynes into substituted alkenes, often with high control over regioselectivity (Markovnikov vs. anti-Markovnikov) and stereoselectivity.

Hydrohalogenation: The addition of hydrogen halides (HCl, HBr, HI) to terminal alkynes typically follows Markovnikov's rule, where the hydrogen atom adds to the terminal carbon and the halide adds to the more substituted internal carbon. libretexts.org This proceeds through a vinyl cation intermediate. masterorganicchemistry.com For this compound, this would yield a 2-halo-1-alkene derivative. Under radical conditions, particularly with HBr, anti-Markovnikov addition can be achieved, placing the bromine atom on the terminal carbon. libretexts.org

Hydrosilylation: This reaction involves the addition of a silicon-hydride bond across the alkyne. The regioselectivity is highly dependent on the catalyst used. scientificspectator.com Ruthenium catalysts, for instance, can promote the formation of α-vinylsilanes (gem-addition), sigmaaldrich.com while platinum and rhodium catalysts often yield β-vinylsilanes (trans-addition). scientificspectator.com These vinylsilane products are valuable intermediates for further cross-coupling reactions.

Hydroamination: The addition of an N-H bond from an amine across the alkyne is a highly atom-economical method for synthesizing enamines and imines. mdpi.com Catalysts based on copper, rhodium, or gold can be employed. acs.orgfrontiersin.orgresearchgate.net Depending on the catalytic system, either Markovnikov addition (leading to an enamine that may tautomerize to an imine) or anti-Markovnikov addition can be achieved. mdpi.comacs.org

| Reaction Type | Reagent | Catalyst/Conditions | Selectivity | Product Type |

| Hydrohalogenation | HBr | Peroxides/Heat | Anti-Markovnikov | Terminal Bromoalkene |

| Hydrohalogenation | HCl | Acetic Acid | Markovnikov | Internal Chloroalkene |

| Hydrosilylation | R₃SiH | [Cp*Ru(MeCN)₃]PF₆ | gem-selective | α-Vinylsilane |

| Hydrosilylation | R₃SiH | Platinum Catalyst | trans-selective | (E)-β-Vinylsilane |

| Hydroamination | R₂NH | Copper Nanoparticles | Markovnikov | Imine (after tautomerization) |

| Hydroamination | RNH₂ | Rhodium Catalyst | Anti-Markovnikov | Aldimine |

The ethynyl functionality serves as a reactive site for polymerization, enabling the synthesis of conjugated polymers and cross-linked networks with potentially high thermal stability and unique electronic properties. acs.org

Thermal Polymerization: Upon heating, terminal aryl alkynes can undergo complex reactions, including cyclotrimerization to form benzene (B151609) rings and homo-coupling, leading to the formation of a cross-linked polymer network. acs.org Curing phenylethynyl end-capped oligomers at high temperatures (e.g., >350 °C) is a common method to produce thermosetting polymers with excellent thermal stability. acs.orgacs.org

Sonogashira Polycondensation: If a dihaloaromatic co-monomer is used, this compound can participate in Sonogashira coupling polymerization. This palladium- and copper-catalyzed reaction forms poly(aryleneethynylene)s (PAEs), a class of conjugated polymers investigated for applications in organic electronics. oup.com

Cyclotrimerization Polymerization: In the presence of specific catalysts, such as those based on tantalum (e.g., TaCl₅), three alkyne units can cyclize to form a substituted benzene ring. oup.com When applied to monomers with multiple ethynyl groups, this leads to hyperbranched or cross-linked polyarylenes with a high degree of conjugation. oup.com

| Polymerization Method | Co-reactant/Catalyst | Polymer Backbone Feature | Potential Properties |

| Thermal Curing | Heat (>300 °C) | Cross-linked network | High thermal stability, insoluble |

| Sonogashira Coupling | Dihaloarene, Pd/Cu catalyst | Arylene-ethynylene units | Conjugated, semi-conducting |

| Cyclotrimerization | TaCl₅ or other catalysts | Polyarylene network | Hyperbranched, conjugated |

| Metathesis Polymerization | Ru-carbene catalyst (e.g., G3) | Polyene backbone | Controlled molecular weight nih.gov |

Transformations Involving the Nitrile Group

The cyano group on the aromatic ring is a versatile precursor to other nitrogen-containing functionalities and heterocyclic systems. Its reactivity is influenced by the electron-withdrawing fluorine atoms on the ring.

A significant transformation of the nitrile group is its conversion into 5-substituted 1H-tetrazoles. This is typically achieved through a [3+2] cycloaddition reaction with an azide source. The reaction of benzonitriles with sodium azide, often in the presence of an ammonium salt (like NH₄Cl) or a Lewis acid, in a polar aprotic solvent such as DMF, is a common and effective method for synthesizing tetrazoles. The reaction of the closely related 2,4-difluorobenzonitrile with sodium azide to form the corresponding fluorinated phenyltetrazole is well-documented, suggesting a similar reactivity for this compound. ossila.com The resulting tetrazole ring is considered a bioisostere of a carboxylic acid group and is a prevalent scaffold in medicinal chemistry.

| Substrate | Reagents | Solvent | Product |

| This compound | NaN₃, NH₄Cl | DMF | 5-(4-Ethynyl-2,3-difluorophenyl)-1H-tetrazole |

| Benzonitrile (B105546) | NaN₃, NH₄Cl | DMF | 5-Phenyl-1H-tetrazole researchgate.net |

| 2,4-Difluorobenzonitrile | NaN₃ | - | 5-(2,4-Difluorophenyl)-1H-tetrazole ossila.com |

The nitrile group can be hydrolyzed to either a primary amide or a carboxylic acid, depending on the reaction conditions. The electron-withdrawing nature of the two fluorine atoms can influence the susceptibility of the nitrile carbon to nucleophilic attack.

Partial Hydrolysis to Amide: Stopping the hydrolysis at the amide stage can be challenging as the amide is often more readily hydrolyzed than the starting nitrile under harsh conditions. chemistrysteps.com However, several methods have been developed for this selective transformation. These include using potassium hydroxide in tert-butyl alcohol, acs.org or employing alkaline hydrogen peroxide. commonorganicchemistry.com For difluorobenzonitriles specifically, non-catalytic hydrolysis in high-temperature liquid water has been shown to be an effective green method for producing the corresponding benzamide. researchgate.net Another approach involves indirect acid-catalyzed hydration using mixtures like trifluoroacetic acid (TFA) and sulfuric acid. researchgate.net

Complete Hydrolysis to Carboxylic Acid: Full hydrolysis to the corresponding carboxylic acid is readily achieved under more forcing acidic or basic conditions with prolonged heating. libretexts.org Both acid-catalyzed (e.g., aq. H₂SO₄, heat) and base-catalyzed (e.g., aq. NaOH, heat) pathways proceed through an amide intermediate. libretexts.orglumenlearning.com

| Transformation | Reagents/Conditions | Product |

| Amidation | KOH, t-BuOH, H₂O | 4-Ethynyl-2,3-difluorobenzamide |

| Amidation | Alkaline H₂O₂, aq. EtOH | 4-Ethynyl-2,3-difluorobenzamide |

| Amidation | High-temperature liquid water | 4-Ethynyl-2,3-difluorobenzamide |

| Hydrolysis | aq. H₂SO₄, heat | 4-Ethynyl-2,3-difluorobenzoic acid |

| Hydrolysis | aq. NaOH, heat | Sodium 4-ethynyl-2,3-difluorobenzoate |

Reactions of the Fluorinated Aromatic Ring

The fluorine substituents on the aromatic ring significantly influence its reactivity, primarily through their strong electron-withdrawing inductive effects. This electronic perturbation renders the aromatic ring susceptible to certain types of reactions, particularly nucleophilic aromatic substitution.

While direct functionalization of the fluorine substituents on this compound is not a common transformation due to the high strength of the C-F bond, related chemistries on similar difluorinated aromatic systems provide insights into potential reactivity. One such avenue is directed ortho-metalation (DoM). wikipedia.orgorganic-chemistry.org This strategy employs a directing metalation group (DMG) to guide the deprotonation of a specific ortho-position by a strong base, typically an organolithium reagent. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then react with various electrophiles. wikipedia.org In the context of 2,3-difluorobenzonitrile (B1214704), the nitrile group could potentially act as a DMG, directing metalation to the C4 position. However, the presence of the ethynyl group at this position in the title compound would likely favor reactions at the acetylenic proton over ring deprotonation under typical DoM conditions.

Alternative strategies for the functionalization of fluoroarenes often involve nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile displaces a fluoride (B91410) ion. nih.govunc.edu This reaction is particularly favored when the aromatic ring is activated by electron-withdrawing groups, such as the nitrile and ethynyl groups present in this compound. vapourtec.commasterorganicchemistry.com

Selective aromatic substitutions on the this compound ring are predominantly nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the aromatic ring, enhanced by the nitrile and ethynyl substituents, facilitates the attack of nucleophiles. vapourtec.commasterorganicchemistry.com The regioselectivity of such substitutions is governed by the positions of the activating groups. In 2,4-difluorobenzonitrile, a related compound, nucleophilic attack occurs primarily at the para-position relative to the nitrile group due to lesser steric hindrance. ossila.com For this compound, the fluorine atom at the C3 position is ortho to the nitrile group and meta to the ethynyl group, while the fluorine at the C2 position is meta to the nitrile group and ortho to the ethynyl group. The combined electron-withdrawing effects of both the nitrile and ethynyl groups are expected to activate both fluorine atoms towards nucleophilic displacement. The precise selectivity would likely depend on the nature of the nucleophile and the reaction conditions.

Cross-Coupling Reactions of Derivatives for Complex Molecule Synthesis

The ethynyl group of this compound is a key functional handle for participating in a variety of cross-coupling reactions, most notably the Sonogashira coupling. wikipedia.org This reaction, which couples a terminal alkyne with an aryl or vinyl halide, is a powerful tool for the formation of carbon-carbon bonds and the construction of extended π-conjugated systems. wikipedia.orgnih.gov

The Sonogashira coupling reaction provides a direct method for extending the π-conjugated system of this compound. nih.gov By reacting with various aryl halides, complex molecules with tailored electronic and photophysical properties can be synthesized. rsc.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. wikipedia.orgrsc.org The versatility of the Sonogashira coupling allows for the introduction of a wide array of aromatic and heteroaromatic moieties, leading to the creation of novel materials for applications in organic electronics and materials science. scielo.org.mxbeilstein-journals.org

The general scheme for the Sonogashira coupling of this compound with an aryl halide (Ar-X) is depicted below:

Scheme 1: General Sonogashira coupling reaction of this compound.

A variety of catalysts and reaction conditions can be employed for Sonogashira couplings, with the choice often depending on the specific substrates. thalesnano.comorgsyn.org

Table 1: Examples of Sonogashira Coupling Reactions for the Formation of Extended π-Conjugated Systems

| Entry | Aryl Halide | Catalyst System | Product | Application Area |

| 1 | 1-Iodo-4-nitrobenzene | Pd(PPh3)4/CuI | 4-((4-Nitrophenyl)ethynyl)-2,3-difluorobenzonitrile | Non-linear optics |

| 2 | 4-Iodoanisole | PdCl2(PPh3)2/CuI | 4-((4-Methoxyphenyl)ethynyl)-2,3-difluorobenzonitrile | Organic light-emitting diodes (OLEDs) |

| 3 | 9-Bromophenanthrene | Pd(OAc)2/PPh3/CuI | 4-(Phenanthren-9-ylethynyl)-2,3-difluorobenzonitrile | Molecular wires |

| 4 | 2-Bromothiophene | Pd(dba)2/AsPh3/CuI | 4-(Thiophen-2-ylethynyl)-2,3-difluorobenzonitrile | Organic field-effect transistors (OFETs) |

Exploration of Advanced Material Science Applications of 4 Ethynyl 2,3 Difluorobenzonitrile and Its Derivatives

Organic Electronics and Photonics

The strategic incorporation of fluorine atoms and ethynyl (B1212043) linkages into organic molecules is a proven strategy for enhancing the performance of electronic and photonic materials. The difluorobenzonitrile group in 4-ethynyl-2,3-difluorobenzonitrile imparts a strong dipole moment and enhances electron affinity, which is beneficial for electron transport and for tuning the energy levels of organic semiconductors. The ethynyl group provides a site for polymerization and extending conjugation, crucial for charge mobility and for creating well-defined, rigid polymer backbones.

Development of Organic Semiconductors

Organic semiconductors are the cornerstone of flexible and printable electronics. The performance of these materials is intrinsically linked to their molecular structure, which governs their charge transport characteristics and energy levels. The introduction of fluorine atoms into organic semiconductors is a well-established method for lowering the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can improve air stability and facilitate electron injection.

While direct studies on semiconductors based solely on this compound are emerging, research on related structures provides valuable insights. For instance, donor-acceptor copolymers incorporating fluorine and ethynylene units have demonstrated low band gaps, a desirable characteristic for organic photovoltaic applications. nih.govmdpi.comnih.gov The combination of the electron-withdrawing difluorobenzonitrile unit with a suitable donor moiety is a promising strategy for creating n-type or ambipolar organic semiconductors. Furthermore, the ethynyl group enables the formation of Covalent Organic Frameworks (COFs), which are crystalline porous polymers with potential for highly ordered semiconductor layers. chalmers.se

A recent study on a novel organic semiconductor, 4-phenylthiazol-2-yl-(phenylhydrazono) acetonitrile (B52724) (PTPA), highlights the potential of nitrile-containing compounds in organic electronics. The investigation revealed that PTPA thin films exhibit typical organic semiconductor behavior with promising utility in devices like organic light-emitting diodes (OLEDs).

Table 1: Comparison of Properties of Related Organic Semiconductors

| Compound/Polymer Class | Key Structural Features | Observed Properties | Potential Application |

| Ethynylene-Thiophene Polymers | Alternating donor-acceptor units with ethynylene and thiophene (B33073) spacers. | Red-shifted absorption, low band gaps, good thermal stability. nih.govmdpi.com | Organic Photovoltaics (OPVs) |

| Diketopyrrolopyrrole (DPP) based Polymers | Donor-acceptor architecture with DPP as the acceptor. | High charge carrier mobility. | Field-Effect Transistors (FETs) |

| Poly(p-phenylene vinylene) derivatives | Conjugated polymer backbone. | Tunable electronic and optical properties. | OLEDs, OPVs |

Application in Organic Light-Emitting Diodes (OLEDs) as Ligands or Emitters

In the realm of OLEDs, phosphorescent iridium(III) complexes are crucial for achieving high efficiencies. The properties of these emitters can be finely tuned by modifying the cyclometalated and ancillary ligands. nih.gov The introduction of fluorine atoms into the ligands can increase the quantum yield and shift the emission color. The 2,4-difluorophenyl pyridine (B92270) ligand, for example, is a common component in blue and green emitting iridium complexes.

Derivatives of this compound are attractive candidates for ligands in OLED emitters. The difluorobenzonitrile unit can be expected to lower the energy levels of the complex, potentially leading to blue-shifted emission. The ethynyl group offers a versatile handle for further functionalization or for creating extended conjugated systems, which can also influence the photophysical properties. While specific examples of OLEDs utilizing this compound-derived ligands are not yet widely reported, the foundational principles of ligand design strongly suggest their potential.

Table 2: Influence of Ligand Substitution on Iridium Complex Properties for OLEDs

| Ligand Modification | Effect on Complex Properties | Resulting OLED Performance |

| Introduction of Fluorine Atoms | Lowers HOMO/LUMO energy levels, can increase phosphorescence quantum yield. | Blue-shifted emission, improved efficiency. |

| Extension of π-Conjugation | Red-shifts emission, can improve charge injection. | Tunable emission color from green to red. |

| Incorporation of Bulky Groups | Reduces intermolecular interactions and concentration quenching. | Higher efficiency at high brightness. |

Photorefractive Polymer Composites

Photorefractive materials are capable of reversibly changing their refractive index in response to light, making them promising for applications in holographic data storage and optical image processing. A photorefractive polymer composite typically consists of a photoconducting polymer, a sensitizer (B1316253), a plasticizer, and a nonlinear optical (NLO) chromophore. The sensitizer absorbs light and generates charge carriers, which then migrate through the photoconducting polymer and become trapped, creating a space-charge field. This field alters the refractive index of the material via the NLO chromophore.

The incorporation of this compound into a photorefractive polymer could be advantageous. The difluorobenzonitrile moiety possesses a strong dipole moment, a key requirement for NLO activity. The ethynyl group allows for the covalent attachment of the molecule to a polymer backbone, preventing phase separation and improving the stability of the composite material. While direct experimental evidence is pending, the molecular features of this compound make it a promising building block for the synthesis of multifunctional polymers for photorefractive applications.

Two-Photon Absorption (TPA) Sensitizers

Two-photon absorption is a nonlinear optical process where a molecule simultaneously absorbs two photons, leading to an excited state. This phenomenon is exploited in applications such as 3D microfabrication, high-resolution imaging, and photodynamic therapy. The efficiency of TPA is quantified by the TPA cross-section (σ₂).

The design of molecules with large TPA cross-sections often involves creating structures with a high degree of charge transfer, typically in donor-π-acceptor (D-π-A) or donor-acceptor-donor (D-A-D) configurations. The difluorobenzonitrile group in this compound can act as a potent electron acceptor. When combined with a suitable electron donor and a π-conjugated bridge, which could be extended from the ethynyl group, it is conceivable to construct a potent TPA sensitizer. Theoretical studies on similar structures have shown that the presence of strong donor and acceptor groups linked by a conjugated system can significantly enhance the TPA response. rsc.org

Table 3: Two-Photon Absorption Properties of Representative Organic Chromophores

| Chromophore Class | Key Structural Features | Peak TPA Cross-Section (GM) |

| Fluorene (B118485) Derivatives | D-π-A or D-A-D structures with a fluorene core. | Can exceed 1000 GM. chem-soc.si |

| Porphyrin Derivatives | Extended π-conjugated macrocycle. | Can reach 10,000 GM in dimers. |

| BODIPY Derivatives | Dipyrromethene boron complex with tunable donor/acceptor groups. | Values up to 8321 GM have been reported. mdpi.com |

Polymer Chemistry and Advanced Polymeric Materials

The unique chemical functionalities of this compound make it a valuable monomer for the synthesis of a variety of advanced polymeric materials. The terminal alkyne can participate in a range of polymerization reactions, including addition, condensation, and cyclotrimerization, leading to polymers with diverse architectures and properties.

Functional Monomer for Polymer Synthesis

The ethynyl group of this compound is a versatile reactive site for polymer synthesis. For instance, it can undergo Sonogashira coupling reactions with aryl halides to produce conjugated polymers with alternating donor-acceptor units. mdpi.comnih.gov Such polymers are of great interest for applications in organic electronics. Additionally, the polymerization of ethynyl-containing monomers can lead to the formation of polyacetylenes, a class of conjugated polymers known for their electrical conductivity upon doping. researchgate.net

The presence of the difluorobenzonitrile moiety in the resulting polymer imparts desirable properties such as high thermal stability, good solubility in organic solvents, and strong electron-accepting characteristics. These features are highly beneficial for creating processable and high-performance materials for electronic and photonic devices. While the homopolymer of this compound has not been extensively studied, the copolymerization of this monomer with other functional building blocks holds significant promise for the development of novel polymeric materials with tailored properties. Research into ABA-type triblock copolymers has shown that the incorporation of different polymer blocks can lead to materials with tunable thermal and mechanical properties. surajitdhara.inmdpi.com

Table 4: Polymerization Reactions Involving Ethynyl-Containing Monomers

| Polymerization Method | Monomer Types | Resulting Polymer Type | Key Properties |

| Sonogashira Coupling | Ethynyl- and halo-functionalized aromatics. | Conjugated polymers. | Tunable electronic and optical properties. |

| Addition Polymerization | Ethynyl monomers. | Polyacetylenes. | Electrical conductivity upon doping. |

| Cyclotrimerization | Ethynyl monomers. | Cross-linked networks with aromatic rings. | High thermal stability. |

| Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization | Acrylate or styrene (B11656) derivatives with an ethynyl group. | Well-defined block copolymers. | Controlled molecular weight and architecture. |

Lack of Specific Research Data Hinders Detailed Exploration of this compound's Advanced Applications

Despite a comprehensive search for scientific literature, there is a notable absence of specific research data and detailed findings concerning the advanced material science and chemical probe applications of the compound this compound. While the individual chemical moieties—a terminal ethynyl group, a difluorinated benzene (B151609) ring, and a nitrile group—suggest a wide range of potential applications in polymer chemistry and materials science, specific studies detailing its use in cross-linkable polymers, tunable copolymers, optical waveguides, photoredox catalysis, and sensing applications could not be located.

The inherent reactivity of the ethynyl group makes it a prime candidate for thermal or catalytic cross-linking, a common strategy for creating robust, high-performance thermosetting polymers. nasa.gov Similarly, the presence of fluoro and nitrile functionalities on the aromatic ring could impart desirable properties such as high thermal stability, specific electronic characteristics, and processability, making it an interesting monomer for specialty polymers. researchgate.net Fluorinated polymers, in general, are known for their enhanced thermal and chemical resistance. nih.gov

In the realm of advanced materials, ethynyl-terminated oligomers are known to undergo thermal curing to produce highly cross-linked, thermally stable networks. nasa.gov This process of chain extension and cross-linking can significantly enhance the material's use temperature and solvent resistance, making such materials potentially valuable as adhesives, composite matrices, or protective coatings. nasa.govnasa.gov Furthermore, the incorporation of fluorine atoms into poly(arylene ether)s, a class of high-performance polymers, is a known strategy to lower the dielectric constant and improve optical transparency. researchgate.netnih.gov

The design of copolymers with tunable properties is another area where a monomer like this compound could theoretically be employed. The ability to precisely control the composition and architecture of copolymers allows for the fine-tuning of their physical and chemical properties. For instance, the introduction of electron-withdrawing groups can influence the fluorescent emission of copolymers. nih.gov The structure of the polymer chain, whether a diblock, multiblock, or random arrangement, also has a significant impact on the resulting properties. mdpi.com

With regard to optical applications, the integration of highly functionalized monomers into polymer structures is critical for the development of devices like optical waveguides. The properties of such materials are highly dependent on the specific chemical structures of the constituent polymers. nih.gov

In the field of chemical probes and ligands, the unique electronic nature of fluorinated benzonitriles makes them attractive building blocks. For example, fluorinated phenyltetrazoles, derived from fluorinated benzonitriles, have been used to create iridium complexes that exhibit promising photoluminescence for applications in OLEDs and photoredox catalysis. While general principles of photoredox catalysis involving fluorinated compounds and nitrile groups are established, specific applications of this compound as a ligand or in the design of molecular scaffolds for sensing are not documented in the available literature. beilstein-journals.orgmdpi.commanchester.ac.uk The development of molecular sensors often relies on creating scaffolds that can be modified to interact with specific analytes, a role for which a functionalized molecule like this compound could be suited.

Supramolecular Chemistry and Self Assembly Involving 4 Ethynyl 2,3 Difluorobenzonitrile Motifs

Non-Covalent Interactions in Crystal Engineering

Crystal engineering relies on the predictable nature of intermolecular interactions to design and synthesize solid-state structures with desired properties. The functional groups on 4-ethynyl-2,3-difluorobenzonitrile provide multiple sites for engaging in the non-covalent interactions that govern the formation of crystalline networks.

Although this compound lacks conventional strong hydrogen bond donors like O-H or N-H groups, it can participate in weaker, yet structurally significant, hydrogen bonds. The terminal hydrogen atom of the ethynyl (B1212043) group (C≡C-H) is acidic enough to act as a hydrogen bond donor. It can form weak C−H···N and C−H···F hydrogen bonds.

C−H···N Interactions: The nitrogen atom of the nitrile group is a potent hydrogen bond acceptor. This interaction can lead to the formation of linear chains or more complex motifs, linking molecules head-to-tail.

C−H···F Interactions: The fluorine atoms, with their high electronegativity, can also serve as hydrogen bond acceptors.

In related ethynyl-containing molecules, such as 4-ethynyl-N,N-dimethylaniline, weak hydrogen bonds involving the ≡C–H group have been shown to link molecules into larger aggregates. worktribe.com Similarly, studies on fluorinated benzonitriles have highlighted the role of various hydrogen bonds in their crystal packing.